

Application Note: Precision Synthesis of N-Cyclohexyl-2-methoxy-N-methylacetamide

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Compound of Interest

Compound Name: *N-cyclohexyl-2-methoxy-N-methylacetamide*

Cat. No.: B7517080

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Executive Summary & Strategic Context

N-cyclohexyl-2-methoxy-N-methylacetamide (CAS: 134560-43-3) is a specialized amide building block, often utilized as a structural fragment in the synthesis of antipsychotics (e.g., Cariprazine analogs) and as a robust polar scaffold in medicinal chemistry libraries.

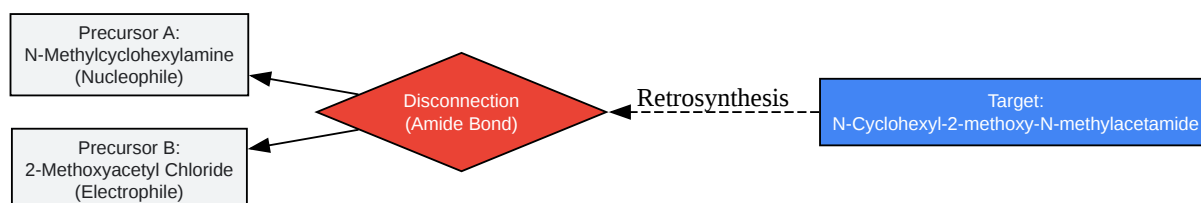
This guide moves beyond generic protocols to address the specific steric and electronic challenges of this synthesis. The reaction involves acylating a secondary amine (N-methylcyclohexylamine) which possesses moderate steric bulk due to the cyclohexyl ring. Consequently, the choice of acylating agent and base is critical to suppress side reactions and ensure complete conversion.

Core Synthetic Strategy (Retrosynthesis)

The most reliable disconnection is at the amide bond, utilizing a nucleophilic acyl substitution.

- Bond Disconnection: Amide N–C(O)
- Nucleophile: N-Methylcyclohexylamine (Secondary amine, moderate sterics)

- Electrophile: 2-Methoxyacetyl chloride (High reactivity) or 2-Methoxyacetic acid (Requires activation)



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Figure 1: Retrosynthetic analysis showing the convergent assembly of the target amide.

Critical Reagents & Safety Profile

The following reagents are selected based on "Expertise & Experience" to maximize yield while managing the volatility and corrosivity of the starting materials.

Reagent	CAS No.[1][2] [3][4]	Role	Critical Attribute	Safety Note
N-Methylcyclohexyl amine	100-60-7	Nucleophile	Sterically hindered 2° amine	Corrosive, Flammable.
2-Methoxyacetyl chloride	38870-89-2	Electrophile	High reactivity acylating agent	Moisture sensitive, Lachrymator.
Triethylamine (TEA)	121-44-8	Base	HCl scavenger	Volatile, Flammable.
Dichloromethane (DCM)	75-09-2	Solvent	High solubility for amides	Carcinogen suspect.
DMAP	1122-58-3	Catalyst	Acyl transfer catalyst (Optional)	Toxic. Use if conversion is slow.

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Expert Insight: While 2-methoxyacetic acid can be used with coupling agents (EDC/HOBt), the Acid Chloride Route (Protocol A) is preferred for this specific substrate. The high reactivity of the acid chloride overcomes the steric hindrance of the N-cyclohexyl group more effectively than standard carbodiimide couplings, resulting in cleaner crude profiles.

Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard)

Recommended for scale-up and high purity requirements.

Reagents Required:

- N-Methylcyclohexylamine: 1.0 equiv (e.g., 1.13 g, 10 mmol)
- 2-Methoxyacetyl chloride: 1.1 equiv (e.g., 1.20 g, 11 mmol)
- Triethylamine (TEA): 1.5 equiv (e.g., 2.1 mL, 15 mmol)
- Dichloromethane (anhydrous): 10 mL/g of substrate

Step-by-Step Procedure:

- Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Solubilization: Charge the flask with N-Methylcyclohexylamine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice/water bath.
 - Why? Cooling controls the exotherm of the acylation; TEA scavenges the HCl byproduct to prevent protonation of the nucleophilic amine.
- Addition: Add 2-Methoxyacetyl chloride (1.1 equiv) dropwise via syringe over 15 minutes.

- Observation: White precipitate (TEA·HCl) will form immediately.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
- Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The secondary amine spot should disappear.
- Quench: Add saturated aqueous NaHCO₃ (10 mL) to hydrolyze excess acid chloride.

Method B: Direct Amide Coupling (Alternative)

Recommended if Acid Chloride is unavailable or for parallel synthesis libraries.

Reagents Required:

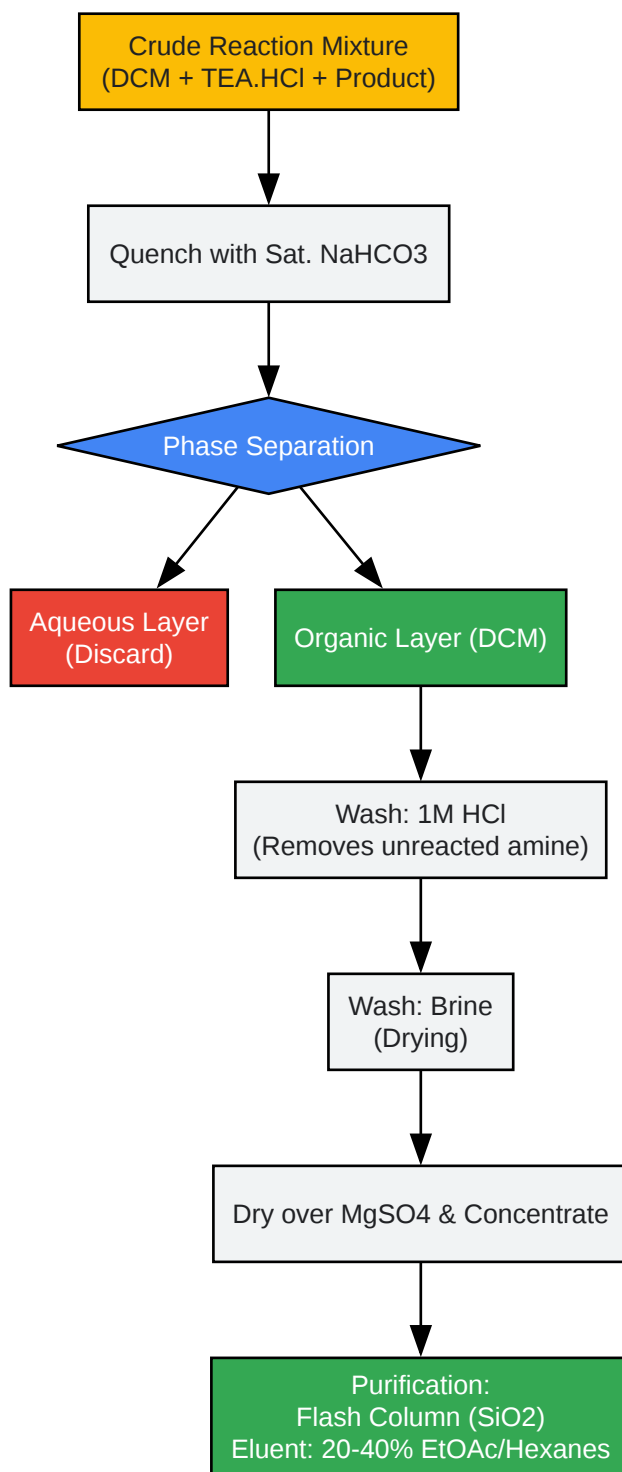
- 2-Methoxyacetic acid (1.0 equiv)[5]
- N-Methylcyclohexylamine (1.1 equiv)
- HATU (1.1 equiv) or EDC·HCl (1.2 equiv) / HOBt (1.2 equiv)
- DIPEA (2.0 equiv) in DMF.

Procedure:

- Dissolve 2-methoxyacetic acid in DMF.
- Add DIPEA and HATU; stir for 10 mins to activate the acid.
- Add N-Methylcyclohexylamine. Stir at RT for 12 hours.[2]
- Note: This method often requires more rigorous workup to remove DMF and urea byproducts.

Work-up and Purification Workflow

Trustworthiness in synthesis comes from a robust isolation strategy. The following workflow ensures removal of amine salts and excess acid.



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Figure 2: Purification logic flow designed to systematically remove acidic and basic impurities.

Purification Specifications:

- Stationary Phase: Silica Gel (230-400 mesh).
- Mobile Phase: Gradient of Ethyl Acetate in Hexanes (Start 10% → End 50%).
- Rf Value: Product typically appears at Rf ~0.3–0.4 in 40% EtOAc/Hexanes (visualize with KMnO₄ or Iodine stain).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

Technique	Expected Signal	Interpretation
¹ H NMR (CDCl ₃)	δ 4.0–4.2 (s, 2H)	-CH ₂ -O- (Distinctive singlet for methoxyacetyl group)
δ 3.4 (s, 3H)	-OCH ₃ (Methoxy group)	
δ 2.8–3.0 (s, 3H)	-N-CH ₃ (Rotamers may split this peak)	
δ 4.4 (m, 1H)	N-CH (Cyclohexyl methine)	
LC-MS	[M+H] ⁺ ≈ 186.15	Calculated MW: 185.26 Da
IR	1640–1660 cm ⁻¹	Strong Amide C=O stretch (Tertiary amide)

Rotamer Warning: Due to the tertiary amide bond (N-Me, N-Cyclohexyl), NMR spectra often show rotameric mixtures at room temperature, resulting in broadened or doubled peaks. This is a characteristic of the molecule, not an impurity.

Troubleshooting & Optimization

- Issue: Low Yield / Incomplete Reaction.
 - Cause: Steric hindrance of the cyclohexyl group slowing down nucleophilic attack.

- Solution: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acylation catalyst. Heat to reflux (40°C) if using DCM, or switch solvent to DCE (80°C).
- Issue: Product is an oil that won't crystallize.
 - Cause: Low melting point of N-alkyl acetamides.
 - Solution: This compound is likely a viscous oil at RT. High-vacuum drying is essential to remove solvent traces. If a solid is required for storage, consider forming a co-crystal or simply storing as a solution in DMSO for biological assays.

References

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Sources

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